Stereochemical Accessibility: Both Enantiomers from Single Chiral Pool Amino Acids
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is uniquely accessible in both enantiomeric forms via a well-established synthetic route from inexpensive chiral pool starting materials. The (R)-enantiomer (29) is synthesized from L-cysteine in 6 steps, while the (S)-enantiomer (36) is obtained from D-cysteine via an analogous sequence . This contrasts with 3-hydroxy-1,5-benzothiazepin-4(5H)-one analogs used in diltiazem synthesis, which require diastereomeric salt resolution or enzymatic kinetic resolution to access single enantiomers, often achieving only 94–98% ee [1]. The amino substituent at position 3 provides a basic nitrogen handle for further derivatization (acylation, alkylation, reductive amination) that is unavailable in 3-hydroxy or 3-alkyl analogs .
| Evidence Dimension | Number of synthetic steps to optically pure enantiomer from chiral pool starting material |
|---|---|
| Target Compound Data | 6 steps from L-cysteine to (R)-enantiomer (29); 6 steps from D-cysteine to (S)-enantiomer (36) |
| Comparator Or Baseline | 3-Hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (diltiazem precursor): requires diastereomeric salt resolution of racemic intermediate, achieving 94–98% ee via preferential crystallization [1] |
| Quantified Difference | Target compound: direct asymmetric synthesis from chiral pool; Comparator: resolution-based approach with 2–6% enantiomeric impurity |
| Conditions | Synthetic methodology comparison from published procedures in ARKIVOC 2008 review and Chem. Pharm. Bull. 1997 |
Why This Matters
For procurement decisions, the ability to source a scaffold with a documented, reproducible route to both enantiomers directly from inexpensive amino acids (rather than requiring costly chiral HPLC separation or fractional crystallization) translates to greater synthetic flexibility and reduced cost-per-gram for enantiopure downstream products.
- [1] Yamada, S.; Mori, Y.; Meguro, K. Optical resolution of a 1,5-benzothiazepine derivative, a synthetic intermediate of diltiazem, by preferential crystallization and diastereomeric salt formation. Chem. Pharm. Bull. 1997, 45 (8), 1345-1350. View Source
